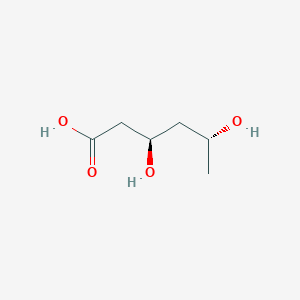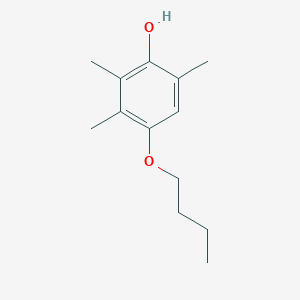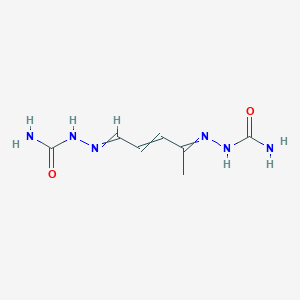![molecular formula C16H22ClN3 B12550431 1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole CAS No. 141994-89-0](/img/structure/B12550431.png)
1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole is an organic compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, a chlorophenyl group, and a dimethylbutyl chain
Méthodes De Préparation
The synthesis of 1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole involves several steps. One common method includes the reaction of 4-chlorophenyl ethyl ketone with 3,3-dimethylbutylamine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects . Additionally, the compound may interact with other enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: This compound has a similar chlorophenyl group but lacks the triazole ring, resulting in different chemical and biological properties.
Cetirizine ethyl ester dihydrochloride: This compound contains a chlorophenyl group and is used as an antihistamine, highlighting the diverse applications of chlorophenyl derivatives.
Propriétés
Numéro CAS |
141994-89-0 |
|---|---|
Formule moléculaire |
C16H22ClN3 |
Poids moléculaire |
291.82 g/mol |
Nom IUPAC |
1-[2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H22ClN3/c1-16(2,3)14(10-20-12-18-11-19-20)7-4-13-5-8-15(17)9-6-13/h5-6,8-9,11-12,14H,4,7,10H2,1-3H3 |
Clé InChI |
UVDGIKZOKRGDRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)CN2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
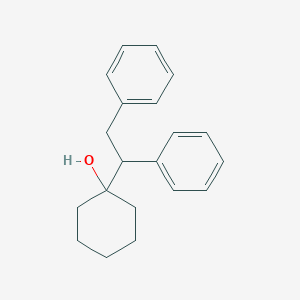
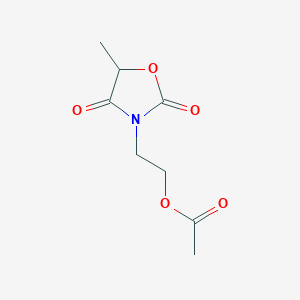
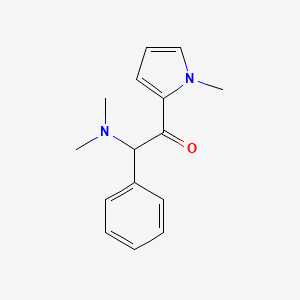



![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
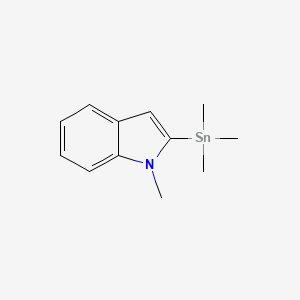
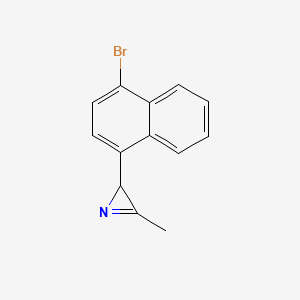
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
